4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMJWDFCWLZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150453-91-1 | |
| Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Synthesis from 4-Aminobenzoic Acid
A widely cited method involves microwave-assisted condensation of 4-aminobenzoic acid with diethyl malonate in polyphosphoric acid (PPA). The reaction proceeds via cyclization under controlled microwave irradiation (400 W, 210°C for 2×20 min), yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid after hydrolysis.
- Reagents : 4-Aminobenzoic acid (1 eq), diethyl malonate (1 eq), PPA (catalyst).
- Conditions : Microwave irradiation at 210°C, followed by ice-water quenching.
- Yield : 35% after recrystallization.
- Purity : 97.12% (HPLC), confirmed by IR (lactam C=O at 1670 cm⁻¹) and ¹H-NMR (δ 7.7 ppm, aromatic protons).
Optimization via Solvent-Free Conditions
Modifications using solvent-free microwave synthesis with malonic acid and p-aminosalicylic acid in PPA achieve higher regioselectivity:
- Reagents : p-Aminosalicylic acid (1 eq), malonic acid (1.8 eq), POCl₃ (3.6 eq).
- Conditions : Melted naphthalene (150°C), 30-min POCl₃ addition, 30-min heating.
- Yield : 36% after fractional crystallization.
- Isomer Separation : Fractional crystallization isolates 4,7-dihydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (isomer of 4,5-dihydroxy variant).
Diazonium Salt Coupling for Functionalized Derivatives
Diazo Functionalization with 4-Nitro-2,5-Dichloroaniline
The compound serves as a precursor for azo-linked derivatives, enhancing biological activity:
- Diazotization : 2,5-Dichloro-4-nitroaniline is treated with NaNO₂/HCl at 5°C to form a diazonium salt.
- Coupling : The diazonium salt reacts with this compound under acidic conditions (pH <7).
- Yield : 64% after EtOH/Et₂O crystallization.
- Product : (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, confirmed by IR (N=N stretch at 1614 cm⁻¹) and UV (λₘₐₓ 271.4 nm).
Classical Condensation with Malonic Acid Derivatives
Cyclocondensation Using p-Aminosalicylic Acid
A traditional approach involves heating p-aminosalicylic acid with malonic acid and POCl₃:
Decarboxylation-Free Synthesis
To avoid decarboxylation, naphthalene is added as a high-boiling solvent, maintaining temperatures <150°C. This method preserves the carboxylic acid group, critical for subsequent amidation.
Comparative Analysis of Synthetic Routes
Key Findings :
- Microwave-assisted methods reduce reaction time but require precise temperature control to prevent side reactions.
- Diazonium coupling offers higher yields but introduces nitro groups, complicating purification.
- Classical routes using POCl₃ are reliable but necessitate careful pH adjustment during workup.
Challenges and Optimization Strategies
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 4-hydroxy and 6-carboxylic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid have been tested against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant efficacy. In one study, specific derivatives exhibited MIC values as low as 9.97 mM against resistant strains, highlighting their potential as therapeutic agents for resistant infections.
Anticancer Potential
Research indicates that 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives possess anticancer properties. The MTT assay on MCF-7 breast cancer cells demonstrated that several synthesized compounds showed strong inhibitory effects on cell proliferation compared to Doxorubicin, a standard chemotherapy drug . The mechanisms underlying these effects include enzyme inhibition and interaction with cellular receptors involved in cancer cell signaling pathways.
Anti-HIV Activity
Recent studies have focused on the design and synthesis of new derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold aimed at combating HIV. Compounds were evaluated for their ability to inhibit HIV replication and integrase activity. Some derivatives showed moderate antibacterial activity and potential anti-HIV effects, indicating their utility in treating opportunistic infections in HIV patients .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes critical for microbial survival and cancer progression. For example, it has been suggested that the compound may inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission by increasing acetylcholine levels. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Structure-Activity Relationships (SAR)
Studies have explored the SAR of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives to identify key structural features responsible for their biological activity. For instance, modifications in the phenolic moiety have been linked to enhanced enzyme inhibition and improved bioactivity against specific pathogens .
Materials Science
The unique electronic properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives make them suitable candidates for developing novel materials. Their application in creating electronic devices and sensors is an emerging area of research, leveraging their chemical reactivity and stability under various conditions.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | MIC (mM) | Pathogen |
|---|---|---|
| 1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline | 9.97 | Mycobacterium tuberculosis |
| 4-Hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline | 12.50 | Staphylococcus aureus |
| 4-Hydroxy-7-nitro-2-oxo-1,2-dihydroquinoline | 15.30 | Escherichia coli |
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | 25 | Doxorubicin | 15 |
| Compound B | 30 | Doxorubicin | 15 |
| Compound C | 20 | Doxorubicin | 15 |
Case Studies
Case Study: Antimicrobial Efficacy Against MDR Strains
In a study conducted by Sechi et al., several derivatives of the compound were evaluated for their antimicrobial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced efficacy against resistant strains, suggesting a viable pathway for developing new antibiotics .
Case Study: Anticancer Properties in Breast Cancer Models
A comprehensive study involving synthesized derivatives was performed to evaluate their anticancer properties using MCF-7 cell lines. The results demonstrated that specific compounds not only inhibited cell proliferation but also induced apoptosis through targeted interactions with cellular receptors involved in cancer signaling pathways .
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Carboxylic Acid Substituents
- Compound 10: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Structure: Carboxylic acid at C3 instead of C6. Synthesis: Derived from isatoic anhydride and diethyl malonate via microwave-assisted cyclization . Properties: Mp = 225°C, HPLC purity = 99.51%, yield = 99% . Key Difference: The C3-carboxylic acid isomer exhibits similar thermal stability but higher synthetic efficiency compared to the C6 analog .
- Compound 15: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Structure: Methyl group at C6 and carboxylic acid at C3. Properties: Mp = 508.9°C (predicted), density = 1.29 g/cm³, pKa = -0.44 .
Functionalized Derivatives
- Compound 8: (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid Structure: Diazenyl group at C3. Synthesis: Coupling of the parent compound with 2,5-dichloro-4-nitroaniline diazonium salt . Properties: Mp = 340°C, HPLC purity = 96.39%, yield = 64% . Key Difference: The diazenyl group enhances π-conjugation (UV λₘₐₓ = 250.1 nm) but reduces purity and yield due to steric hindrance .
- Compound 11: 3-(4-Carboxyphenylcarbamoyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid Structure: Carbamoyl group at C3. Synthesis: Microwave-assisted reaction with 4-aminosalicylic acid . Properties: Mp = 340–350°C, HPLC purity = 97.52%, yield = 20% . Key Difference: The carbamoyl group increases polarity (log k = 1.92 via HPLC) but complicates synthesis, leading to low yields .
Ester and Amide Derivatives
- Compound 9: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Structure: Ethyl ester at C3. Synthesis: Microwave reaction of triethyl methanetricarboxylate with 4-aminobenzoic acid . Properties: Mp = 116–120°C, HPLC purity = 95.01%, yield = 50% . Key Difference: Esterification reduces thermal stability and simplifies further functionalization (e.g., hydrolysis to Compound 10) .
- Compound 15B: (S)-2-(4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxamido)-3-phenylpropanoic acid Structure: Amide-linked phenylpropanoic acid at C6. Synthesis: Coupling with (S)-methyl 2-amino-3-phenylpropanoate . Properties: Yield = 44%, ¹H-NMR confirms stereochemistry and hydrogen bonding sites . Key Difference: The amide group enhances bioavailability and target specificity, as seen in Factor XI inhibitor studies .
Biological Activity
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a significant quinoline derivative recognized for its diverse biological and pharmaceutical activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. In a study evaluating various derivatives, compounds based on this scaffold demonstrated moderate antibacterial effects against several strains, including those responsible for opportunistic infections in HIV patients. The minimum inhibitory concentration (MIC) assays revealed promising results, suggesting that modifications to the core structure can enhance these properties .
Antiviral Activity
The compound also shows potential as an anti-HIV agent . A series of derivatives designed from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold were tested for their ability to inhibit HIV replication. Some compounds demonstrated significant activity against HIV integrase (IN), with IC50 values indicating effective inhibition at concentrations around 16 µM . This positions the compound as a candidate for further development in antiviral therapeutics.
Anticancer Effects
In addition to its antimicrobial and antiviral properties, this quinoline derivative has been studied for its anticancer potential. The modulation of cellular pathways involved in apoptosis and oxidative stress responses suggests that it may influence cancer cell viability and proliferation .
Summary of Biological Activities
| Activity Type | Effect | IC50/MIC Values |
|---|---|---|
| Antibacterial | Moderate activity against various bacterial strains | MIC values <100 µM |
| Antiviral | Inhibition of HIV replication | IC50 = 16 ± 6 µM |
| Anticancer | Modulation of apoptosis and oxidative stress | Specific values under investigation |
Molecular Interactions
The biological activity of this compound is largely attributed to its interactions with specific biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, impacting cellular metabolism and energy production.
- Gene Expression Modulation : It influences gene expression related to stress responses, potentially altering cell survival rates.
- Binding Affinity : The binding interactions with enzymes and receptors are critical for its biochemical effects, with specific binding affinities determining the extent of inhibition or activation .
Subcellular Localization
The localization within cellular compartments plays a crucial role in the efficacy of the compound. Targeting specific organelles enhances its interaction with biomolecules, thereby amplifying its biological effects.
Study on Antimicrobial Activity
In a recent study by Sechi et al., several derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline were synthesized and evaluated for their antibacterial properties. The results indicated that while some compounds had moderate activity, further structural modifications could lead to enhanced efficacy against resistant bacterial strains .
Research on Anti-HIV Properties
Another significant study focused on the design and synthesis of N'-arylidene derivatives based on the quinoline scaffold. These compounds were assessed for their ability to inhibit HIV integrase activity. The most potent compound exhibited an IC50 value that demonstrates considerable potential as an anti-HIV agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via multi-step reactions starting from 4-aminobenzoic acid. A typical route involves condensation with ethyl 3-chloro-3-oxopropanoate in dichloromethane (DCM), followed by NaOH washes to remove acidic byproducts. Purification via column chromatography (using silica gel) and crystallization from ethanol/ether mixtures yields the final product. Optimization includes controlling reaction temperature (room temperature for 16 hours) and stoichiometric ratios (e.g., 1:1.3 molar ratio of starting materials) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- ¹H NMR (500 MHz, DMSO-d₆): Assigns proton environments (e.g., δ 12.7 ppm for carboxylic acid proton, δ 7.7–7.9 ppm for aromatic protons) .
- FT-IR : Identifies functional groups (e.g., lactam C=O at ~1680 cm⁻¹, carboxylic acid O-H stretch at ~3600 cm⁻¹) .
- HPLC : Validates purity (>95%) using a Waters Alliance module with UV detection at 210 nm .
- Elemental analysis : Confirms empirical formula (e.g., C₁₀H₇NO₃) .
Q. How is the compound evaluated for biological activity, particularly against HIV-1 and bacterial strains?
- Methodology :
- Anti-HIV-1 : Cell-based assays measure inhibition of viral replication (IC₅₀ values, e.g., 16 ± 6 µM for HIV integrase 3'-processing inhibition). Docking studies (using Autodock Vina) model interactions with the integrase catalytic core domain .
- Antibacterial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli assess potency. Derivatives with carbohydrazide substitutions show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. What molecular interactions underlie the compound’s anti-HIV activity, and how are docking studies utilized to elucidate these mechanisms?
- Methodology : The compound’s 4-hydroxy-2-oxo core chelates Mg²⁺ ions in the HIV integrase active site, disrupting DNA binding. Docking simulations (e.g., with Schrödinger Suite) optimize ligand-receptor poses using scoring functions (e.g., Glide SP). Key interactions include hydrogen bonding with Asp-64 and π-stacking with viral DNA bases .
Q. How do computational methods like DFT and MD simulations contribute to understanding the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations (B3LYP/6-31G(d') basis set): Predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic sites (e.g., carbonyl oxygen) .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(C-O) stabilization energy ~30 kcal/mol) .
- MD simulations (GROMACS): Model solvation effects and conformational stability in aqueous environments, revealing persistent hydrogen bonds with water molecules .
Q. What structural modifications enhance the compound’s bioactivity, and how do substituents influence pharmacological properties?
- Methodology :
- Methoxyethyl substitution (vs. methyl): Increases solubility (logP reduction by ~0.5) and enhances integrase inhibition (IC₅₀ improvement by 2-fold) .
- Carbohydrazide derivatives : Improve anti-HIV potency (e.g., N’-arylidene derivatives with IC₅₀ <10 µM) via additional hydrogen bonding with integrase residues .
- Comparative SAR tables : Highlight substituent effects on lipophilicity, binding affinity, and metabolic stability .
Handling and Stability Considerations
Q. What are the key considerations for handling and storage during experimental procedures?
- Methodology : Store in airtight containers under dry, inert conditions (≤25°C) to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact. Static charge minimization is critical during weighing due to fine powder morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
